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molecular formula C12H18N4O B8665109 9H-Purine, 6-(heptyloxy)- CAS No. 62134-32-1

9H-Purine, 6-(heptyloxy)-

Cat. No. B8665109
M. Wt: 234.30 g/mol
InChI Key: ATKMTEHDPYMKBD-UHFFFAOYSA-N
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Patent
US06238855B1

Procedure details

Heptanol (45.02 g, 0.388 mol) was added to a stirred suspension of a 60% dispersion of sodium hydride in oil (16.62 g, 0.416 mol) in dry tetrahydrofuran (350 ml) under an atmosphere of nitrogen. After gas evolution had ceased (about 1 h), 6-chloropurine (16.04 g, 0.104 mol) was added. The reaction began to foam and more gas was evolved. When gas evolution had ceased (about 0.75 h) the reaction was heated at reflux for 3 h then the solvent was removed in vacuo. The residual oily solid was suspended in water (2l) then concentrated hydrochloric acid (30 ml) was added. The aqueous suspension was neutralised with saturated sodium hydrogen carbonate solution and 60-80 petroleum ether (750 ml) added. The solid was moved from the biphasic mixture by filtration, washed with 60-80 petroleum ether and dried at oil-pump vacuum/40° C. This gave the title compound (1)(18.64 g, 79.7 mmol, 77%) as a white solid.
Quantity
45.02 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
oil
Quantity
16.62 g
Type
reactant
Reaction Step One
Quantity
350 mL
Type
solvent
Reaction Step One
Quantity
16.04 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([OH:8])[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH3:7].[H-].[Na+].Cl[C:12]1[N:20]=[CH:19][N:18]=[C:17]2[C:13]=1[NH:14][CH:15]=[N:16]2>O1CCCC1>[CH2:1]([O:8][C:12]1[N:20]=[CH:19][N:18]=[C:17]2[C:13]=1[NH:14][CH:15]=[N:16]2)[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH3:7] |f:1.2|

Inputs

Step One
Name
Quantity
45.02 g
Type
reactant
Smiles
C(CCCCCC)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H-].[Na+]
Name
oil
Quantity
16.62 g
Type
reactant
Smiles
Name
Quantity
350 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
16.04 g
Type
reactant
Smiles
ClC1=C2NC=NC2=NC=N1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added
CUSTOM
Type
CUSTOM
Details
(about 0.75 h)
Duration
0.75 h
TEMPERATURE
Type
TEMPERATURE
Details
was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 3 h
Duration
3 h
CUSTOM
Type
CUSTOM
Details
the solvent was removed in vacuo
ADDITION
Type
ADDITION
Details
concentrated hydrochloric acid (30 ml) was added
ADDITION
Type
ADDITION
Details
added
FILTRATION
Type
FILTRATION
Details
The solid was moved from the biphasic mixture by filtration
WASH
Type
WASH
Details
washed with 60-80 petroleum ether
CUSTOM
Type
CUSTOM
Details
dried at oil-pump vacuum/40° C

Outcomes

Product
Name
Type
product
Smiles
C(CCCCCC)OC1=C2NC=NC2=NC=N1
Measurements
Type Value Analysis
AMOUNT: AMOUNT 79.7 mmol
AMOUNT: MASS 18.64 g
YIELD: PERCENTYIELD 77%
YIELD: CALCULATEDPERCENTYIELD 76.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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